molecular formula C14H16N2O3 B6981483 2-(Cyclopent-3-ene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid

2-(Cyclopent-3-ene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid

Cat. No.: B6981483
M. Wt: 260.29 g/mol
InChI Key: YFCBHORPGPDCOX-UHFFFAOYSA-N
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Description

2-(Cyclopent-3-ene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid is an organic compound characterized by a cyclopentene ring, a pyridine ring, and a propanoic acid moiety

Properties

IUPAC Name

2-(cyclopent-3-ene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(11-3-1-2-4-11)16-12(14(18)19)9-10-5-7-15-8-6-10/h1-2,5-8,11-12H,3-4,9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCBHORPGPDCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)NC(CC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-3-ene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid typically involves multi-step organic reactions. One common approach is:

    Formation of the Cyclopentene Ring: Starting with a suitable cyclopentene precursor, such as cyclopent-3-ene-1-carboxylic acid, the compound undergoes functionalization to introduce the carbonyl group.

    Amidation Reaction: The cyclopentene derivative is then reacted with an appropriate amine, such as 3-pyridin-4-ylpropanoic acid, under amidation conditions. This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-3-ene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Cyclopent-3-ene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its potential as a ligand. It may also serve as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for modifications that can lead to products with desirable properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-3-ene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopent-3-ene-1-carbonylamino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a pyridine ring.

    2-(Cyclopent-3-ene-1-carbonylamino)-3-methylpropanoic acid: Similar structure but with a methyl group instead of a pyridine ring.

Uniqueness

2-(Cyclopent-3-ene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid is unique due to the presence of both a cyclopentene and a pyridine ring, which can confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for research and development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

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